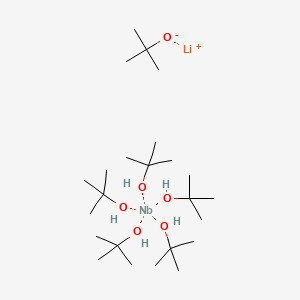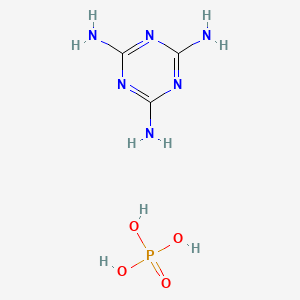
(4-苄基-3-甲基吗啉-3-基)甲醇
描述
“(4-Benzyl-3-methylmorpholin-3-yl)methanol” is a chemical compound with the CAS Number: 218594-70-8 . It has a molecular weight of 221.3 and its IUPAC name is (4-benzyl-3-methylmorpholin-3-yl)methanol . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “(4-Benzyl-3-methylmorpholin-3-yl)methanol” is 1S/C13H19NO2/c1-13(10-15)11-16-8-7-14(13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“(4-Benzyl-3-methylmorpholin-3-yl)methanol” is an oil at room temperature . Its molecular formula is C13H19NO2 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require additional specific experimental measurements.科学研究应用
催化应用
- Huisgen 1,3-偶极环加成: (Ozcubukcu 等人,2009) 的一项研究讨论了一种与 (4-苄基-3-甲基吗啉-3-基)甲醇相关的新的配体,该配体与 CuCl 形成络合物。该络合物是 Huisgen 1,3-偶极环加成的有效催化剂,表现出低催化剂负载、室温反应以及与游离氨基的相容性。
化学合成
- 酰胺和酯的形成: Kunishima 等人 (1999) 描述了一个涉及 4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉氯化物的过程,该氯化物由类似于 (4-苄基-3-甲基吗啉-3-基)甲醇的化合物合成。该方法有效地生成酰胺和酯,突出了该化合物在有机合成中的相关性 (Kunishima 等人,1999)。
分析化学
- 色谱中的荧光衍生化: Iwata 等人 (1986) 和 Yamaguchi 等人 (1987) 已经探索了与 (4-苄基-3-甲基吗啉-3-基)甲醇相关的结构的化合物,作为高效液相色谱中醇的灵敏荧光衍生化试剂,证明了它们在分析应用中的效用 (Iwata 等人,1986);(Yamaguchi 等人,1987)。
生物燃料生产
- 生物柴油生产: Lin 等人 (2013) 讨论了使用 4-烯丙基-4-甲基吗啉-4-溴化物(一种与 (4-苄基-3-甲基吗啉-3-基)甲醇相关的化合物)作为催化剂在微波加热系统中生产生物柴油。这项研究表明了其在提高生物燃料生产中甲酯产率方面的潜在作用 (Lin 等人,2013)。
分子聚集研究
- 分子聚集研究: Matwijczuk 等人 (2016) 对类似于 (4-苄基-3-甲基吗啉-3-基)甲醇的化合物进行了光谱研究,提供了对聚集过程和不同溶剂环境影响的见解 (Matwijczuk 等人,2016)。
安全和危害
The compound has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 . These codes provide information about the hazards associated with the compound and the precautions that should be taken when handling it.
作用机制
Target of Action
(4-Benzyl-3-methylmorpholin-3-yl)methanol primarily targets bacterial cell membranes. Its structure allows it to interact with lipid bilayers, disrupting membrane integrity and leading to cell lysis. This compound is particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layer, which is more susceptible to disruption .
Mode of Action
The compound integrates into the bacterial cell membrane, where it disrupts the lipid bilayer. This disruption increases membrane permeability, causing leakage of essential ions and molecules. The loss of membrane potential and cellular contents ultimately leads to bacterial cell death .
Biochemical Pathways
By targeting the bacterial cell membrane, (4-Benzyl-3-methylmorpholin-3-yl)methanol affects several biochemical pathways:
- Metabolite Transport : Essential metabolites leak out, disrupting metabolic processes and leading to cell death .
Pharmacokinetics
The pharmacokinetics of (4-Benzyl-3-methylmorpholin-3-yl)methanol include:
Result of Action
At the molecular level, the compound causes membrane disruption, leading to ion imbalance and energy depletion. At the cellular level, this results in bacterial cell death. The compound’s action is rapid, making it effective in acute bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and ionic strength can influence the efficacy and stability of (4-Benzyl-3-methylmorpholin-3-yl)methanol. For instance:
- Ionic Strength : High ionic strength can stabilize the compound, enhancing its interaction with bacterial membranes .
This comprehensive understanding of (4-Benzyl-3-methylmorpholin-3-yl)methanol’s mechanism of action highlights its potential as a potent antibacterial agent, especially against resistant strains.
属性
IUPAC Name |
(4-benzyl-3-methylmorpholin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(10-15)11-16-8-7-14(13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPZLUWUMMIRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218594-70-8 | |
| Record name | (4-benzyl-3-methylmorpholin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone](/img/structure/B3421423.png)
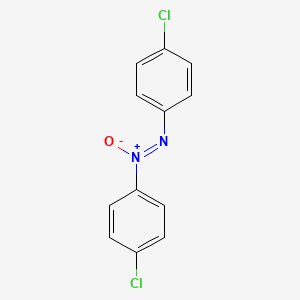

![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)
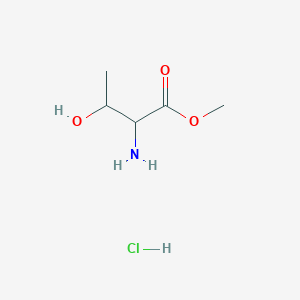
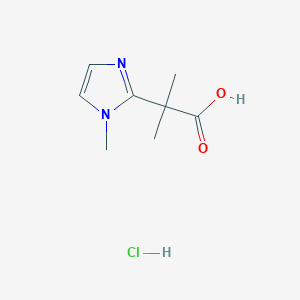
![2-[4-(Aminomethyl)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B3421466.png)



